molecular formula C10H10F3NO2 B556742 L-2-Trifluoromethylphenylalanine CAS No. 119009-47-1

L-2-Trifluoromethylphenylalanine

Cat. No. B556742
M. Wt: 233.19 g/mol
InChI Key: IOABLDGLYOGEHY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-2-Trifluoromethylphenylalanine (L-2-TFMP) is an amino acid derivative with a unique trifluoromethyl functional group. It is an important tool in synthetic organic chemistry and has a wide range of applications in the pharmaceutical, biochemical, and biotechnological fields. L-2-TFMP has been used to synthesize a variety of compounds, including peptides, peptidomimetics, and non-peptide compounds. It is also a useful reagent in peptide synthesis and other organic reactions.

Scientific Research Applications

1. Photoreactive L-Phenylalanine Derivatives in Biological Functional Analysis

  • Summary of Application: Photoreactive L-phenylalanine derivatives are used for biological functional analysis . Three major photophores—aryl azide, benzophenone and trifluoromethyldiazirine—are utilized in this analysis .
  • Methods of Application: These photophore-bearing L-phenylalanine derivatives were inoculated into a Klebsiella sp. isolated from the rhizosphere of a wild dipterocarp sapling . The proportions of metabolites were quite distinct for each photophore .
  • Results or Outcomes: The results indicated that photophores affected substrate recognition in rhizobacterial metabolic pathways, and differential photoaffinity labeling could be achieved using different photophore-containing L-phenylalanine derivatives .

2. Biosynthesis of L-Phenylalanine from Inexpensive Aromatic Precursors

  • Summary of Application: L-phenylalanine is an essential amino acid with various promising applications . The microbial pathway for L-phenylalanine synthesis from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield . It is attractive to find other candidates, which could be used to establish a succinct and cost-effective pathway for L-phenylalanine production .
  • Methods of Application: An artificial bioconversion process was developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) . This work opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .
  • Results or Outcomes: The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69% . Finally, the aromatic precursors were expanded to produce L-phenylalanine from benzyl alcohol .

3. Modulating the Antimicrobial Activity of Temporin L Through Introduction of Fluorinated Phenylalanine

  • Summary of Application: The study reports the synthesis of 2-fluoro- and 2,6-difluorophenylalanine and their introduction into the naturally occurring antimicrobial peptide Temporin L (TL) . The antimicrobial and hemolytic activity of parent TL as well as the fluorinated variant in plasma and buffer conditions were also reported .
  • Methods of Application: The study involved the synthesis of 2-fluoro- and 2,6-difluorophenylalanine and their introduction into Temporin L (TL), a naturally occurring antimicrobial peptide .

4. Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis

  • Summary of Application: This study reported asymmetric intermolecular α-trifluoromethylation of various aldehydes by merging photoredox catalysis with organocatalysis . This work proved that photoredox catalysis is highly effective in generating the CF3 radical .
  • Methods of Application: The study involved the use of photoredox catalysis in combination with organocatalysis for the asymmetric intermolecular α-trifluoromethylation of various aldehydes .
  • Results or Outcomes: The results showed that photoredox catalysis is highly effective in generating the CF3 radical .

5. Modulating the Antimicrobial Activity of Temporin L Through Introduction of Fluorinated Phenylalanine

  • Summary of Application: The study reports the synthesis of 2-fluoro- and 2,6-difluorophenylalanine and their introduction into the naturally occurring antimicrobial peptide Temporin L (TL) . The antimicrobial and hemolytic activity of parent TL as well as the fluorinated variant in plasma and buffer conditions were also reported .
  • Methods of Application: The study involved the synthesis of 2-fluoro- and 2,6-difluorophenylalanine and their introduction into Temporin L (TL), a naturally occurring antimicrobial peptide .

6. Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis

  • Summary of Application: This study reported asymmetric intermolecular α-trifluoromethylation of various aldehydes by merging photoredox catalysis with organocatalysis . This work proved that photoredox catalysis is highly effective in generating the CF3 radical .
  • Methods of Application: The study involved the use of photoredox catalysis in combination with organocatalysis for the asymmetric intermolecular α-trifluoromethylation of various aldehydes .
  • Results or Outcomes: The results showed that photoredox catalysis is highly effective in generating the CF3 radical .

properties

IUPAC Name

(2S)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOABLDGLYOGEHY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375803
Record name L-2-Trifluoromethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-2-Trifluoromethylphenylalanine

CAS RN

119009-47-1
Record name L-2-Trifluoromethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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